N-Ethyl-d3 Maleimide
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Overview
Description
N-Ethyl-d3 Maleimide is an organic compound derived from maleic acid. It contains an amide functional group and is an alkene that is reactive toward thiols. This compound is commonly used to modify cysteine residues in proteins and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-d3 Maleimide can be synthesized through various methods. One common method involves the reaction of maleic anhydride with ethylamine under controlled conditions. The reaction typically occurs in an organic solvent such as tetrahydrofuran, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where maleic anhydride and ethylamine are reacted under optimized conditions. The reaction mixture is then subjected to distillation and purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-d3 Maleimide undergoes several types of chemical reactions, including:
Michael Addition: It acts as a Michael acceptor, reacting with nucleophiles such as thiols to form thioether bonds.
Hydrolysis: At alkaline pH, it can undergo hydrolysis, leading to the formation of maleic acid derivatives.
Common Reagents and Conditions
Major Products Formed
Thioether Bonds: Formed through the reaction with thiols.
Maleic Acid Derivatives: Formed through hydrolysis.
Scientific Research Applications
N-Ethyl-d3 Maleimide has a wide range of applications in scientific research:
Mechanism of Action
N-Ethyl-d3 Maleimide exerts its effects through the alkylation of thiol groups in proteins and peptides. This reaction is virtually irreversible and results in the formation of stable thioether bonds. The compound acts as an irreversible inhibitor of cysteine peptidases by alkylating the active site thiol group .
Comparison with Similar Compounds
Similar Compounds
N-Phenylmaleimide: Similar in structure but contains a phenyl group instead of an ethyl group.
N-Methylmaleimide: Contains a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-d3 Maleimide is unique due to its specific reactivity with thiols and its ability to form stable thioether bonds. This makes it particularly useful in modifying cysteine residues in proteins and peptides, which is not as effectively achieved with other similar compounds .
Properties
Molecular Formula |
C6H7NO2 |
---|---|
Molecular Weight |
128.14 g/mol |
IUPAC Name |
1-(2,2,2-trideuterioethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3 |
InChI Key |
HDFGOPSGAURCEO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CN1C(=O)C=CC1=O |
Canonical SMILES |
CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
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